1-Amino-1-(2,4-dichlorophenyl)propan-2-ol: Structural Dynamics, Synthesis Workflows, and Analytical Characterization
1-Amino-1-(2,4-dichlorophenyl)propan-2-ol: Structural Dynamics, Synthesis Workflows, and Analytical Characterization
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Overview
1-Amino-1-(2,4-dichlorophenyl)propan-2-ol is a highly functionalized, chiral phenylpropanolamine derivative. Characterized by a benzylic primary amine, a beta-hydroxyl group, and a heavily halogenated aromatic core, this scaffold is a critical intermediate in the design of central nervous system (CNS) modulators and advanced antifungal agents.
This whitepaper deconstructs the physicochemical properties, pharmacophore logic, and regioselective synthesis of this compound, providing field-proven protocols designed to ensure high stereochemical fidelity and structural integrity.
Structural Classification & Physicochemical Profile
The compound belongs to the substituted cathine/norephedrine analog class. It shares a direct structural lineage with foundational scaffolds such as[1] and[2]. Because the molecule possesses two adjacent chiral centers (C1 and C2), it exists as four distinct stereoisomers, necessitating rigorous stereocontrol during synthesis.
Table 1: Quantitative Physicochemical Profile
| Parameter | Value | Source / Registration |
| Molecular Formula | C9H11Cl2NO | Computed |
| Molecular Weight | 220.09 g/mol | Computed |
| CAS Number (1R,2S) | 1270138-16-3 | [3] |
| CAS Number (1S) | 1336830-26-2 | [4] |
| CAS Number (Unspecified) | 1270442-43-7 | [5] |
| H-Bond Donors | 2 (Amine, Hydroxyl) | Structural Analysis |
| H-Bond Acceptors | 2 (Amine, Hydroxyl) | Structural Analysis |
Pharmacophore Logic & Mechanistic Utility
The architectural design of 1-amino-1-(2,4-dichlorophenyl)propan-2-ol is not accidental; each functional group serves a distinct mechanistic purpose in drug development:
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2,4-Dichlorophenyl Ring : The addition of chlorine atoms at the ortho and para positions significantly increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. More importantly, these halogens block rapid oxidative metabolism by Cytochrome P450 enzymes at electron-rich aromatic sites.
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Benzylic Amine (C1) : Acts as a primary hydrogen bond donor/acceptor, crucial for anchoring the molecule within the acidic pockets of target receptors (e.g., monoamine transporters).
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Beta-Hydroxyl (C2) : Modulates the overall desolvation penalty and dictates the stereospecific binding orientation.
Fig 1: Pharmacophore mapping and structural logic of the target molecule.
Regioselective Synthesis Workflow
A common pitfall in the synthesis of benzylic amino-alcohols is the loss of regiocontrol (yielding the 2-amino-1-alkanol instead). To guarantee the nitrogen is positioned strictly at the C1 benzylic carbon, a Nitroaldol (Henry) Condensation is utilized, followed by a highly controlled catalytic reduction.
Protocol 1: Step-by-Step Synthesis via Nitroaldol Condensation
Step 1: C-C Bond Formation (Henry Reaction)
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Procedure : Dissolve 2,4-dichloro-1-(nitromethyl)benzene (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the vessel to 0 °C. Introduce acetaldehyde (1.2 eq) dropwise.
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Catalysis : Add a catalytic amount of Triethylamine (Et3N).
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Causality : The base deprotonates the acidic benzylic protons of the nitromethane derivative, forming a nucleophilic nitronate anion that attacks the carbonyl carbon of acetaldehyde. This strictly forces the nitro group (the future amine) to remain at the C1 position.
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Workup : Stir for 4 hours, quench with 1M HCl, and extract with ethyl acetate to isolate the intermediate: 1-(2,4-dichlorophenyl)-1-nitropropan-2-ol.
Step 2: Chemoselective Reduction
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Procedure : Dissolve the intermediate in absolute ethanol. Add Raney Nickel catalyst (10% w/w). Purge with H2 gas and maintain at 45 psi for 12 hours.
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Causality : Catalyst selection is the most critical failure point here. Standard Palladium on Carbon (Pd/C) is overly aggressive and will trigger reductive dehalogenation, stripping the chlorine atoms from the aromatic ring. Raney Nickel chemoselectively reduces the aliphatic nitro group to a primary amine while leaving the delicate aryl-chloride bonds entirely intact.
Fig 2: Regioselective synthetic workflow for 1-Amino-1-(2,4-dichlorophenyl)propan-2-ol.
Analytical Characterization & Self-Validation
To ensure the compound is suitable for downstream pharmaceutical application, the protocols must act as self-validating systems.
Protocol 2: LC-MS and Chiral HPLC Validation
1. Mass Spectrometry (LC-ESI-MS)
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Method : Positive Electrospray Ionization (ESI+).
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Self-Validation Logic : The presence of two chlorine atoms naturally generates a highly distinct 9:6:1 isotopic distribution pattern for the[M+H]+ ion at m/z 220.0, 222.0, and 224.0. If the mass spectrum shows a single dominant peak at m/z 152.0 (loss of 2x Cl), it immediately flags that unwanted dehalogenation occurred during the Raney Nickel reduction phase.
2. Chiral Resolution (HPLC)
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Method : Isocratic elution on a Chiralpak AD-H column (amylose-based stationary phase).
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Mobile Phase : Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
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Causality : Why add diethylamine? The primary amine of the target analyte will aggressively hydrogen-bond with residual acidic silanol groups on the silica support, causing severe peak tailing and ruining quantitative integration. Diethylamine acts as a basic modifier—a sacrificial competitor that masks these silanol sites, ensuring sharp, symmetrical peaks for accurate enantiomeric excess (ee%) calculation.
References
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Fluorochem . "(1R,2S)-1-AMINO-1-(2,4-DICHLOROPHENYL)PROPAN-2-OL." Product Code: F821508. CAS: 1270138-16-3.
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ChemicalBook . "(1S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol." CAS: 1336830-26-2.
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BLD Pharm . "(1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-ol / 1-AMINO-1-(2,4-DICHLOROPHENYL)PROPAN-2-OL." CAS: 1270442-43-7.
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National Center for Biotechnology Information (PubChem) . "PubChem Compound Summary for CID 12352922, 1-Amino-1-phenylpropan-2-ol" (Structural Analog Reference).
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National Center for Biotechnology Information (PubChem) . "PubChem Compound Summary for CID 14302212, 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol" (Structural Analog Reference).
Sources
- 1. 1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol | C8H9Cl2NO | CID 14302212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (1S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol CAS#: 1336830-26-2 [m.chemicalbook.com]
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